molecular formula C8H11N5S B2942283 5-(1-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946813-21-3

5-(1-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2942283
CAS RN: 1946813-21-3
M. Wt: 209.27
InChI Key: CBTVTRATBKZUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and its advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves the inhibition of various enzymes and proteins involved in cell growth, inflammation, and bacterial replication. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the inhibition of bacterial growth. It has also been shown to inhibit the activity of NF-κB, a protein involved in inflammation, leading to the reduction of inflammation.
Biochemical and Physiological Effects:
5-(1-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and inhibit the growth of bacteria by interfering with their DNA replication. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(1-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in laboratory experiments include its high purity, high yield, and its potential applications in various fields. However, the limitations include its potential toxicity, which requires careful handling and disposal, and its limited solubility in water, which may affect its bioavailability.

Future Directions

For research and development include the optimization of the synthesis method, the development of novel derivatives, and the exploration of its potential applications in other fields.

Synthesis Methods

The synthesis of 5-(1-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves the reaction of 1-ethyl-5-methylpyrazole-3-carboxylic acid hydrazide with thionyl chloride, followed by the reaction with 2-aminothiadiazole. The product is then purified using column chromatography. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

5-(1-Ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In inflammation, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In bacterial infections, it has been shown to inhibit the growth of bacteria by interfering with their DNA replication.

properties

IUPAC Name

5-(1-ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S/c1-3-13-5(2)4-6(12-13)7-10-11-8(9)14-7/h4H,3H2,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTVTRATBKZUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=NN=C(S2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

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